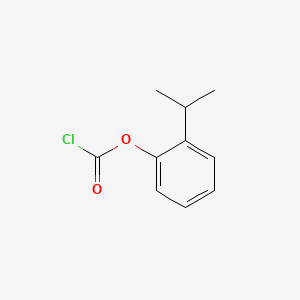![molecular formula C19H17NO B6332947 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol CAS No. 329934-44-3](/img/structure/B6332947.png)
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol (DMPN) is an organic compound with a cyclic structure and a wide range of scientific and industrial applications. DMPN belongs to the class of compounds known as heterocyclic compounds, which are characterized by the presence of at least one atom of a different element in their ring structure. DMPN has been studied extensively for its potential use in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
The mechanism of action of 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol is not fully understood, however, it is believed to be related to its cyclic structure and its ability to interact with other molecules. This compound is known to interact with enzymes, proteins, and other molecules, which can affect their activity and structure. Additionally, this compound is known to bind to certain receptors, which can alter their function and lead to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with various enzymes and proteins, which can affect their activity and structure. Additionally, this compound has been shown to bind to certain receptors, which can alter their function and lead to changes in cellular processes.
実験室実験の利点と制限
The advantages of using 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, this compound has been extensively studied, which means its properties and effects are well-understood. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as stable as some other compounds, which can make it difficult to store and handle. Additionally, this compound is not soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical and agrochemical industries. Additionally, further research into the synthesis and purification of this compound could lead to new and improved methods for producing the compound. Finally, further studies into the stability and solubility of this compound could lead to improved storage and handling methods.
合成法
The synthesis of 1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol can be achieved through a variety of methods, with the most common being the alkylation of naphthalene with 2,3-dimethylphenyl isocyanate. This reaction produces a compound with the desired structure, which can then be further purified using standard synthetic methods. Alternatively, this compound can also be synthesized through the cyclization of the corresponding 1-chloro-2,3-dimethyl-phenyl-imino-methyl-naphthalene.
科学的研究の応用
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol has a wide range of scientific and industrial applications. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a starting material for the synthesis of other heterocyclic compounds, such as indoles, thiophenes, and pyridines. Additionally, this compound has been studied for its potential use in the synthesis of polymers and other materials.
特性
IUPAC Name |
1-[(2,3-dimethylphenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13-6-5-9-18(14(13)2)20-12-17-16-8-4-3-7-15(16)10-11-19(17)21/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICCJVXTALUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


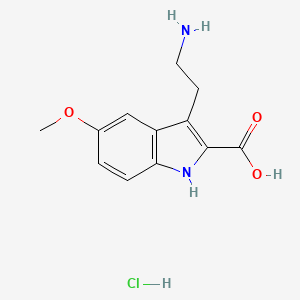

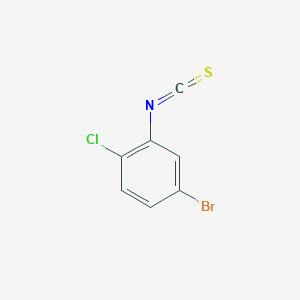
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)

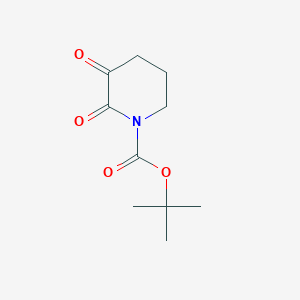
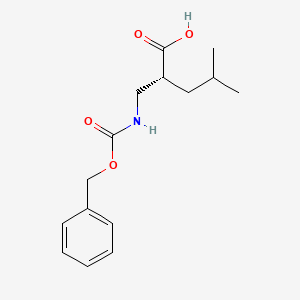
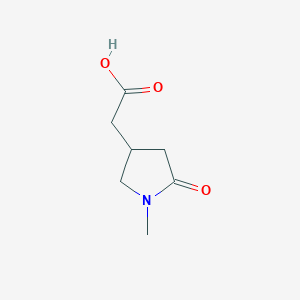
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)
![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)
